molecular formula C19H21N5O3 B2579359 6-(4-Ethoxyphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 893952-60-8

6-(4-Ethoxyphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No. B2579359
CAS RN: 893952-60-8
M. Wt: 367.409
InChI Key: AFLSGIRBOUFOHC-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents . Imidazole has become an important synthon in the development of new drugs .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are various synthetic routes for imidazole and their derived products . For example, a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives is reported .


Molecular Structure Analysis

Imidazole is a planar 5-membered ring, that exists in two equivalent tautomeric forms because hydrogen can be bound to one or another nitrogen atom . It is a highly polar compound, as evidenced by its electric dipole moment of 3.67 D .


Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . The derivatives of 1, 3-diazole show different biological activities .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water, producing a mildly alkaline solution . In chemistry, it is an aromatic heterocycle, classified as a diazole, and has non-adjacent nitrogen atoms in meta-substitution .

Scientific Research Applications

Synthesis and Catalytic Applications

  • Compounds with complex structures similar to 6-(4-Ethoxyphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione have been synthesized using innovative catalytic methods. For example, disulfonic acid imidazolium chloroaluminate has been applied as a new acidic and heterogeneous catalyst for the green, simple, and efficient synthesis of related compounds under solvent-free conditions (Moosavi‐Zare et al., 2013). This highlights the potential of using advanced catalytic techniques for the synthesis of complex molecules.

Potential Biological Activities

  • Certain derivatives structurally related to the queried compound have exhibited promising biological activities. For instance, compounds synthesized with similar structural frameworks have been evaluated for their antimicrobial properties against a panel of susceptible and resistant Gram-positive and Gram-negative bacteria (Sharma et al., 2004). This suggests the potential of these compounds to serve as leads for the development of new antimicrobial agents.

Applications in Material Science

  • The synthesis of new compounds with imidazoquinazoline rings has been explored for the development of materials with potential applications in polymer science and biology. These compounds exhibit high solubility in typical organic solvents, making them suitable as raw materials for the synthesis of thermally stable polymers, and may also possess biological activity (Szyszkowska et al., 2018).

Corrosion Inhibition

  • Pyranopyrazole derivatives, which share a structural motif with the queried compound, have been investigated as corrosion inhibitors for mild steel in HCl solution. These studies involve gravimetric, electrochemical, and density functional theory (DFT) analyses, demonstrating the compounds' effectiveness in protecting against corrosion (Yadav et al., 2016).

Safety and Hazards

The safety and hazards of imidazole and its derivatives can vary widely depending on the specific compound. For general safety information about imidazole, you can refer to its Material Safety Data Sheet (MSDS) .

Future Directions

The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

6-(4-ethoxyphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-4-10-24-17(25)15-16(21(3)19(24)26)20-18-22(11-12-23(15)18)13-6-8-14(9-7-13)27-5-2/h4,6-9H,1,5,10-12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLSGIRBOUFOHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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